molecular formula C19H17Cl2N3O5 B2903189 Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate CAS No. 341967-75-7

Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate

Cat. No.: B2903189
CAS No.: 341967-75-7
M. Wt: 438.26
InChI Key: ZPQMDJWPKXPLHK-UHFFFAOYSA-N
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Description

Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate typically involves multiple steps, starting with the reaction of 3,4-dichlorobenzoyl chloride with piperazine to form the piperazinyl intermediate. This intermediate is then further reacted with 3-nitrobenzoic acid in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Piperazine derivatives with various substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate may be employed as a probe to study biological pathways and interactions due to its specific binding properties.

Industry: In industry, it can be used as an intermediate in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate exerts its effects involves its interaction with specific molecular targets. The nitro group and the piperazine ring play crucial roles in binding to biological targets, such as enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Methyl 4-(3,4-dichlorobenzoyl)benzoate: Similar structure but lacks the piperazine and nitro groups.

  • Methyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate: Similar piperazine structure but different benzoyl group.

  • Methyl 4-(3,4-dichlorobenzoyl)piperazine-1-carboxylate: Similar benzoyl group but different carboxylate group.

Uniqueness: Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate is unique due to its combination of the nitro group and the piperazine ring, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O5/c1-29-19(26)13-3-5-16(17(11-13)24(27)28)22-6-8-23(9-7-22)18(25)12-2-4-14(20)15(21)10-12/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQMDJWPKXPLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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